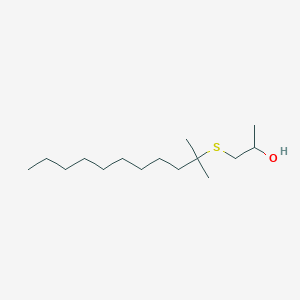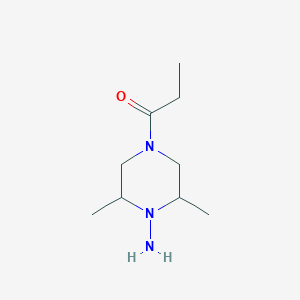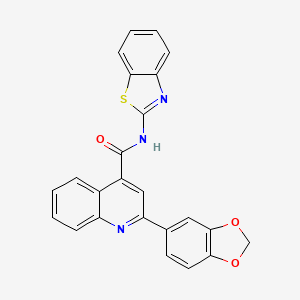![molecular formula C20H38N2 B13822740 2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole CAS No. 30968-43-5](/img/structure/B13822740.png)
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadec-1-ene and imidazole derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the imidazole ring.
Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques and quality control measures is essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-heptadec-1-enyl]-1H-imidazole: A similar compound with a different substitution pattern on the imidazole ring.
2-[(E)-heptadec-1-enyl]-3H-imidazole: Another derivative with a different nitrogen position in the ring.
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-pyrazole: A related compound with a pyrazole ring instead of an imidazole ring.
Uniqueness
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of the heptadec-1-enyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
30968-43-5 |
|---|---|
Formule moléculaire |
C20H38N2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h16-17H,2-15,18-19H2,1H3,(H,21,22)/b17-16+ |
Clé InChI |
WTWXRUVQOJGXHP-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1 |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC1=NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)

![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)


![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)


![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
